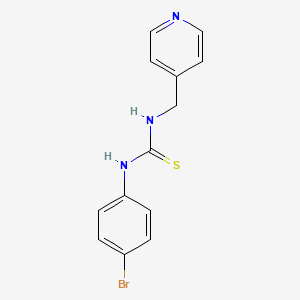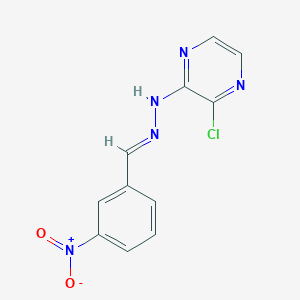
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's mechanism of action involves its ability to inhibit PTP1B and SIRT2. PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose homeostasis. SIRT2 is involved in various cellular processes, including aging and metabolism, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's biochemical and physiological effects depend on the specific scientific research application. Inhibition of PTP1B can improve insulin sensitivity and glucose homeostasis. Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's potential use as a modulator of the immune system can also lead to various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's advantages for lab experiments include its ability to selectively inhibit PTP1B and SIRT2, its potential use as an anticancer agent, and its potential use as a modulator of the immune system. However, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea research include the development of more efficient synthesis methods, the identification of new scientific research applications, and the optimization of N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's pharmacological properties. Additionally, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's potential use as a modulator of the immune system warrants further investigation.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-bromobenzoyl chloride with 4-pyridinemethanethiol in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl isothiocyanate with 4-pyridinemethanamine in anhydrous benzene. The synthesis method used can affect the yield and purity of N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has also been studied as an inhibitor of the human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes, including aging, metabolism, and cancer. Additionally, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUWBRRBNJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)


![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)